molecular formula C22H25ClN4OS2 B2514486 N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1052531-32-4

N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No. B2514486
CAS RN: 1052531-32-4
M. Wt: 461.04
InChI Key: CEYDUTZJYDIWQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is not directly reported in the provided papers. However, similar compounds have been synthesized which can offer insights into potential synthetic routes. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of dimethylaminobenzoic acid, as reported in the first paper . This suggests that the synthesis of the compound may involve a similar coupling reaction between a thiazole derivative and an appropriate acid chloride, followed by salt formation to obtain the hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy . Additionally, single-crystal X-ray diffraction has been used to determine the structure of some of these compounds. These techniques would likely be applicable in analyzing the molecular structure of N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, providing detailed information about its molecular conformation and electronic structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride. However, the anti-inflammatory activity of similar compounds has been evaluated, indicating that these compounds can participate in biological reactions relevant to inflammation . The reactivity of the compound could be inferred based on its functional groups and similarity to the studied compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported. However, the related compounds have been characterized by their spectral properties, which can provide information on their physical and chemical behavior . The hydrochloride salts of some compounds have shown solubility in water, which is a relevant physical property for biological activity . The antibacterial, antifungal, and anticancer activities of a similar compound have been evaluated, suggesting that the compound may also possess these properties .

Scientific Research Applications

Corrosion Inhibition

One study explored benzothiazole derivatives for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The derivatives showed high inhibition efficiency, outperforming previously reported inhibitors in this family. These inhibitors adhere to surfaces through both physical and chemical interactions, offering enhanced protection against steel corrosion. This research underscores the potential of benzothiazole derivatives, including compounds structurally similar to the one , in industrial applications requiring corrosion resistance (Hu et al., 2016).

Antimicrobial Activity

Another field of research involves the synthesis and evaluation of benzothiazole derivatives as nonsteroidal anti-inflammatory drugs (NSAIDs), with some derivatives displaying antibacterial activity. This indicates the potential of these compounds in developing new antimicrobial agents. The investigation into these derivatives suggests a promising avenue for creating new treatments against resistant bacterial strains (Lynch et al., 2006).

Synthetic Organic Chemistry

Benzothiazole and its derivatives serve as key intermediates in synthetic organic chemistry, facilitating the generation of a diverse array of compounds. For example, the use of a ketonic Mannich base derived from benzothiazole enabled the synthesis of various structurally diverse compounds through alkylation and ring closure reactions. This highlights the versatility of benzothiazole derivatives in synthesizing a wide range of chemical entities for further application in medicinal chemistry and material science (Roman, 2013).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS2.ClH/c1-14-10-11-18-19(15(14)2)24-22(29-18)26(13-7-12-25(3)4)21(27)20-23-16-8-5-6-9-17(16)28-20;/h5-6,8-11H,7,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYDUTZJYDIWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=NC4=CC=CC=C4S3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

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